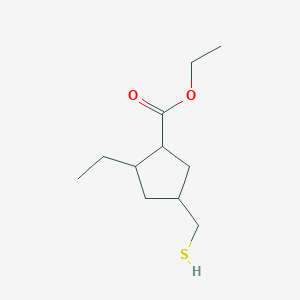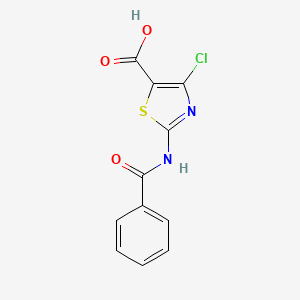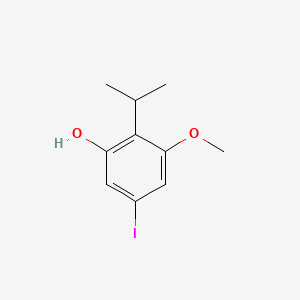
5-Iodo-2-isopropyl-3-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2-isopropyl-3-methoxyphenol: is an organic compound with the molecular formula C10H13IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with iodine, isopropyl, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-3-methoxyphenol typically involves the iodination of 2-isopropyl-3-methoxyphenol. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-Iodo-2-isopropyl-3-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.
科学研究应用
Chemistry: 5-Iodo-2-isopropyl-3-methoxyphenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on the biological activity of phenolic compounds. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its phenolic structure may also contribute to its antioxidant activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.
作用机制
The mechanism of action of 5-Iodo-2-isopropyl-3-methoxyphenol depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular functions.
相似化合物的比较
2-Iodo-3-methoxyphenol: Similar structure but lacks the isopropyl group.
5-Iodo-2-methoxyphenol: Similar structure but lacks the isopropyl group.
2-Isopropyl-3-methoxyphenol: Similar structure but lacks the iodine atom.
Uniqueness: 5-Iodo-2-isopropyl-3-methoxyphenol is unique due to the presence of all three substituents (iodine, isopropyl, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. The iodine atom enhances the compound’s reactivity, while the isopropyl and methoxy groups contribute to its stability and solubility.
属性
分子式 |
C10H13IO2 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC 名称 |
5-iodo-3-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13IO2/c1-6(2)10-8(12)4-7(11)5-9(10)13-3/h4-6,12H,1-3H3 |
InChI 键 |
MFNUKPKOBHVCSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1OC)I)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
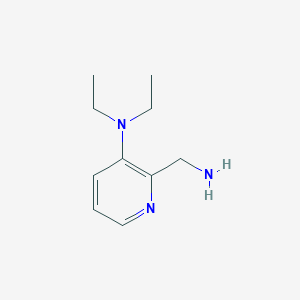
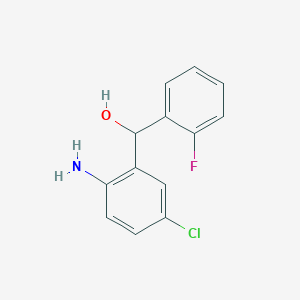
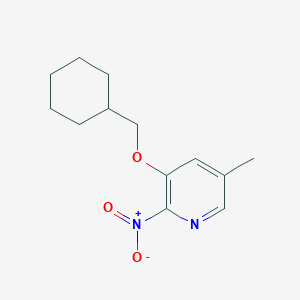
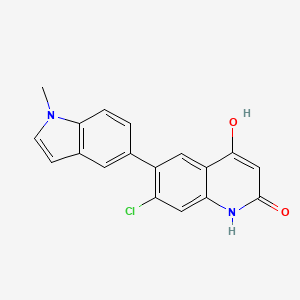

![2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde](/img/structure/B8318061.png)
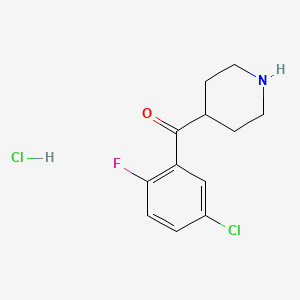
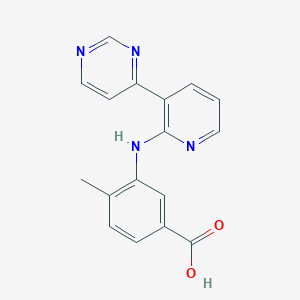
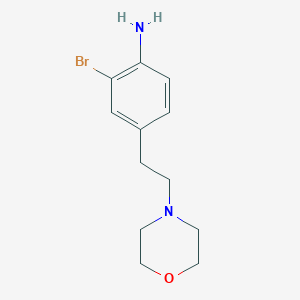
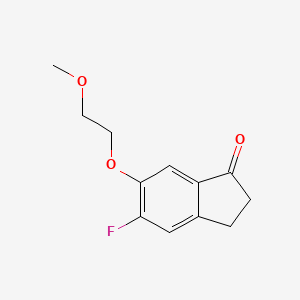
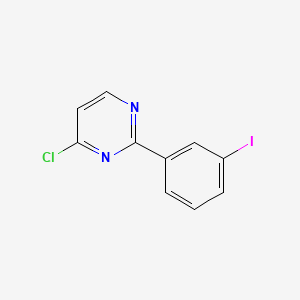
![7-trifluoromethyl-2,3,4,5-tetrahydro-1H-[1]benzazepine](/img/structure/B8318119.png)
